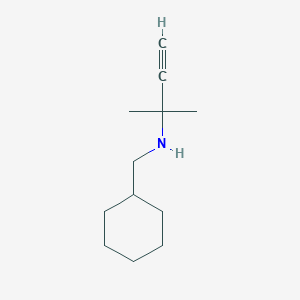

(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine

Description

(Cyclohexylmethyl)(2-methylbut-3-yn-2-yl)amine (CAS: 1339319-73-1) is a tertiary amine featuring a cyclohexylmethyl group and a 2-methylbut-3-yn-2-yl substituent. Its molecular formula is C₁₂H₂₁N, with a molecular weight of 179.30 g/mol .

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-methylbut-3-yn-2-amine |

InChI |

InChI=1S/C12H21N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h1,11,13H,5-10H2,2-3H3 |

InChI Key |

SRCVAUZUKVZZJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)NCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine typically involves the reaction of cyclohexylmethylamine with 2-methylbut-3-yn-2-yl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halides or electrophiles; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s uniqueness lies in its cyclohexylmethyl and 2-methylbut-3-yn-2-yl groups. Below is a comparison with key analogs:

Key Observations:

- Cyclohexylmethyl vs. tert-Butyl : The cyclohexylmethyl group in the target compound increases molecular weight and lipophilicity compared to the tert-butyl analog (179.30 vs. 153.27 g/mol). This may enhance membrane permeability in biological systems .

Biological Activity

(Cyclohexylmethyl)(2-methylbut-3-YN-2-YL)amine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexylmethyl group attached to a 2-methylbut-3-YN-2-yl amine moiety. This unique structure allows for significant interactions with biological targets, influencing its activity in various biological pathways.

This compound acts primarily by modulating receptor activity and enzyme functions. The presence of the alkyne group may facilitate interactions with specific enzymes or receptors, potentially leading to altered signaling pathways.

Key Mechanisms:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular responses.

- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, impacting physiological processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro, making it a candidate for cancer therapy. |

| CNS Effects | Demonstrates sedative effects, suggesting potential use in managing anxiety or sleep disorders. |

| Toxicity Profile | Exhibits low toxicity at therapeutic doses but requires further investigation into long-term effects. |

Case Studies and Experimental Data

- Antimicrobial Activity : Research indicates that this compound has demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Properties : A study involving cancer cell lines revealed that the compound inhibited cell growth with an IC50 value indicating effectiveness at low concentrations. This suggests its potential as a lead compound for developing anticancer drugs.

- CNS Activity : Animal studies have indicated that the compound produces sedative effects, with observed changes in behavior and reduced locomotor activity at higher doses. This could position it as a candidate for further exploration in neuropharmacology.

Toxicological Assessment

The toxicity profile of this compound has been assessed through various animal studies:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low acute toxicity observed; no severe adverse effects at therapeutic doses. |

| Chronic Exposure | Long-term studies needed to assess potential cumulative effects and organ toxicity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.